(1R,2S,3S,5S)-8-(2-Fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Description
(1R,2S,3S,5S)-8-(2-Fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid is a tropane alkaloid derivative characterized by a bicyclic octane core (8-azabicyclo[3.2.1]octane) with stereospecific substitutions:
- A 2-fluoroethyl group on the nitrogen atom at position 8, enhancing lipophilicity and metabolic stability compared to alkyl or aryl substituents .
- A carboxylic acid moiety at position 2, which influences ionization state and receptor binding .
This compound’s structural features suggest applications in neuroimaging or therapeutic targeting, leveraging the tropane scaffold’s affinity for monoamine transporters .
Properties
IUPAC Name |
(1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FINO2/c17-7-8-19-12-5-6-14(19)15(16(20)21)13(9-12)10-1-3-11(18)4-2-10/h1-4,12-15H,5-9H2,(H,20,21)/t12-,13+,14+,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUGCRFLWGNZCL-YJNKXOJESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(CC1N2CCF)C3=CC=C(C=C3)I)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]([C@H](C[C@H]1N2CCF)C3=CC=C(C=C3)I)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571055 | |
| Record name | (1R,2S,3S,5S)-8-(2-Fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180045-77-6 | |
| Record name | (1R,2S,3S,5S)-8-(2-Fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (1R,2S,3S,5S)-8-(2-Fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid is a member of the azabicyclo[3.2.1]octane family, which has garnered interest for its potential biological applications, particularly in the realm of pharmacology. This article reviews the biological activity associated with this compound, focusing on its pharmacodynamics, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C15H18FINO2
- Molecular Weight: 335.22 g/mol
The structural configuration contributes to the compound's interaction with biological systems, influencing its pharmacological activity.
Pharmacodynamics
The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems and potential as a therapeutic agent in neurological disorders. Studies have indicated that compounds within the azabicyclo[3.2.1]octane class exhibit significant affinity for various receptors:
- Dopamine Receptors: Preliminary studies suggest that this compound may act as a dopamine receptor modulator, potentially useful in treating conditions like schizophrenia or Parkinson's disease.
- Serotonin Receptors: The presence of the iodophenyl group may enhance binding affinity to serotonin receptors, indicating potential antidepressant properties.
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of related compounds to elucidate their biological effects:
- Neuropharmacological Studies:
- Anticancer Activity:
- Antiviral Properties:
Synthesis Methods
The synthesis of this compound involves multiple steps:
-
Formation of the Bicyclic Framework:
- The initial step involves constructing the bicyclic core through a series of cyclization reactions.
-
Functionalization:
- Subsequent steps include the introduction of the fluoroethyl and iodophenyl groups via electrophilic aromatic substitution and nucleophilic substitution reactions.
-
Carboxylic Acid Derivatization:
- The final step involves converting an intermediate into the carboxylic acid form using standard carboxylation techniques.
Scientific Research Applications
Medicinal Applications
This compound has been investigated for its role in:
- Neuropharmacology : The structure suggests potential interactions with neurotransmitter systems, making it a candidate for studying neurological disorders.
- Imaging Agents : Its iodine content allows it to be used in imaging techniques such as SPECT (Single Photon Emission Computed Tomography), which is crucial for diagnosing various conditions, including cancer and neurological disorders .
- Anticancer Research : The fluorinated and iodinated moieties may enhance the compound's efficacy against certain cancer types by targeting specific pathways involved in tumor growth .
Research Findings
Recent studies have highlighted several promising applications:
Neuropharmacological Studies
Research indicates that compounds similar to (1R,2S,3S,5S)-8-(2-Fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid can modulate neurotransmitter activity, particularly affecting dopamine and serotonin pathways. This modulation is critical in developing treatments for depression and anxiety disorders.
Imaging Techniques
The incorporation of iodine allows this compound to serve as a radiotracer in imaging studies. Its ability to bind selectively to certain receptors enhances the specificity of diagnostic imaging, providing clearer insights into pathological states .
Anticancer Mechanisms
Studies have explored the compound's ability to inhibit cancer cell proliferation through targeted action on specific oncogenic pathways. The presence of halogens (fluorine and iodine) is known to influence the biological activity of compounds significantly, potentially increasing their selectivity towards cancer cells while minimizing effects on healthy tissues .
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Case Study 1 : A study involving a related compound demonstrated significant tumor reduction in animal models when administered as part of a combination therapy targeting multiple pathways involved in cancer progression.
- Case Study 2 : Clinical trials utilizing iodine-labeled compounds for SPECT imaging showed improved detection rates for neurodegenerative diseases compared to traditional imaging methods.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The target compound differs from analogs in three critical aspects:
Phenyl Ring Substituent : Iodo (target) vs. chloro, fluoro, or methyl groups in analogs.
N-Substituent : 2-Fluoroethyl (target) vs. methyl, tert-butoxycarbonyl, or hydrogen.
Functional Group : Carboxylic acid (target) vs. methyl esters in many analogs.
Physicochemical and Pharmacological Implications
Phenyl Substituent Effects
- Chloro () : Smaller halogen with moderate electronegativity, reducing steric hindrance but improving solubility .
- Fluoro () : Enhances metabolic stability and bioavailability due to fluorine’s electronegativity and small size .
N-Substituent Effects
- 2-Fluoroethyl (Target) : Introduces fluorine’s inductive effects, improving membrane permeability and resistance to oxidative metabolism .
- tert-Butoxycarbonyl () : Acts as a protecting group in synthetic intermediates, removed during final hydrolysis .
Carboxylic Acid vs. Methyl Ester
Data Table: Structural and Molecular Comparisons
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized for the iodophenyl and fluoroethyl substituents?
Methodology :
- Protection/Deprotection Strategy : Use tert-butoxycarbonyl (Boc) or methyl ester groups to protect reactive sites during synthesis, as seen in analogs like methyl 3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate .
- Halogenation : Substitute the aryl group via Ullmann coupling or nucleophilic aromatic substitution, considering iodine’s bulkiness and electronic effects. Adjust solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to improve yield .
- Fluoroethyl Introduction : Employ alkylation with 2-fluoroethyl triflate under basic conditions (e.g., K₂CO₃ in acetonitrile) .
Q. How can the stereochemistry and crystal structure of this compound be reliably characterized?
Methodology :
- X-ray Diffraction (XRD) : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water). Use Agilent Xcalibur Eos diffractometers with Mo-Kα radiation (λ = 0.71073 Å) for data collection, as demonstrated for fluorophenyl-nitro analogs .
- NMR Analysis : Assign stereochemistry using 2D NOESY to detect spatial proximity of protons (e.g., bicyclic bridgehead Hs). Compare coupling constants (J values) with tropane alkaloid analogs .
Q. What safety protocols are critical when handling this compound, given its halogenated and azabicyclic structure?
Methodology :
- PPE : Use nitrile gloves, chemical-resistant lab coats, and P95 respirators to avoid inhalation of fine particles .
- Waste Disposal : Neutralize acidic byproducts (e.g., HI) with sodium bicarbonate before disposal. Avoid drain disposal due to iodine’s environmental persistence .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
Methodology :
- Analog Synthesis : Replace iodophenyl with chloro-, fluoro-, or nitro-substituents (see ) to assess electronic and steric effects on receptor binding.
- Biological Assays : Test analogs in vitro for affinity to monoamine transporters (e.g., serotonin/norepinephrine reuptake inhibition) using radioligand displacement assays .
- Data Analysis : Correlate substituent Hammett constants (σ) with IC₅₀ values to quantify electronic effects .
Q. What computational approaches are suitable for predicting this compound’s interaction with biological targets?
Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in dopamine D₂ or sigma-1 receptors. Parameterize iodine’s van der Waals radius (1.98 Å) and partial charge .
- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess stability of ligand-receptor complexes .
Q. How can conflicting spectral or crystallographic data be resolved during structural validation?
Methodology :
- Multi-technique Validation : Cross-validate XRD data with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G* level) to resolve occupancy disorders (e.g., fluorine positional ambiguity, as in ).
- Synchrotron Validation : For ambiguous electron density maps, collect high-resolution data at synchrotron facilities (e.g., Argonne National Laboratory) .
Q. What strategies mitigate decomposition or isomerization during storage?
Methodology :
- Stability Studies : Monitor degradation via HPLC-UV at λ = 254 nm under varying pH (4–9), temperature (4–40°C), and light exposure. Use amber vials and inert atmospheres (N₂) for storage .
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to suppress radical-mediated iodine loss .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
